
1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-2,3,5-trimethylpyridine” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.20600 .
Synthesis Analysis
The synthesis of “4-methoxy-2,3,5-trimethylpyridine” involves several steps. One of the precursors used in the synthesis is "4-Chloro-2,3,5-trimethylpyridine" . The synthesis process also involves the use of methanol .Physical and Chemical Properties Analysis
The compound has a density of 0.972g/cm3 and a boiling point of 227.2ºC at 760 mmHg . It has a flash point of 82.6ºC . The compound has a LogP value of 2.01540, indicating its lipophilicity .Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been extensively studied for their corrosion inhibition properties on different metals in various acidic solutions. For instance, derivatives including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown high corrosion inhibition efficiency on mild steel in acidic environments. The inhibition efficiency of these compounds can reach up to 96%, indicating strong adsorption onto the metal surface, following the Langmuir adsorption model. This suggests a mixed type of adsorption (physisorption and chemisorption) and designates these derivatives as mixed types of corrosion inhibitors (Prashanth et al., 2021).
Antimicrobial and Antitubercular Activity
Imidazole derivatives have also been explored for their potential in combating microbial infections. A study involving the synthesis and characterization of new amide/sulfonamide derivatives showcased significant antimicrobial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of imidazole derivatives in developing new antimicrobial and antitubercular agents (Ranjith et al., 2014).
Material Science
In material science, the synthesis of imidazole derivatives has been applied to create new compounds with potential applications in various industries. For example, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases a green, efficient synthesis method for compounds that could have numerous material science applications (Moosavi‐Zare et al., 2013).
Biological Studies
Biological studies have identified imidazole derivatives as potential candidates for pharmaceutical applications due to their pharmacokinetic characteristics. These compounds have been characterized for their antimicrobial and anticancer activities, highlighting the versatility and significance of imidazole rings in medicinal chemistry (Ramanathan, 2017).
Future Directions
Properties
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(10(2)11(3)13(9)18-4)19(16,17)15-6-5-14-8-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBXNZLJLGYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-isopropyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B369335.png)
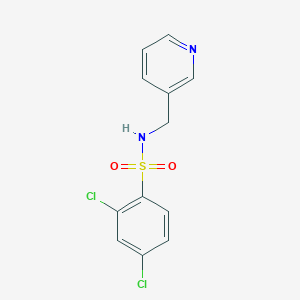

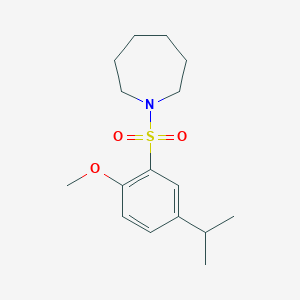
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B369358.png)
![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B369362.png)
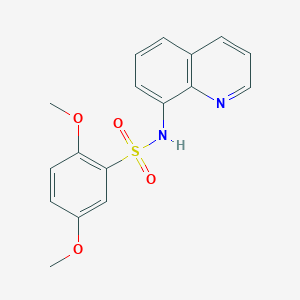
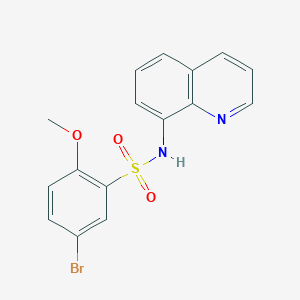
![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B369380.png)
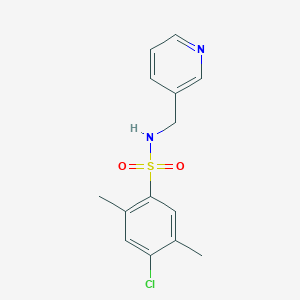
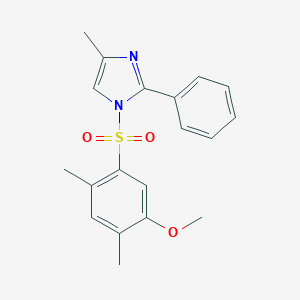
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B369428.png)


